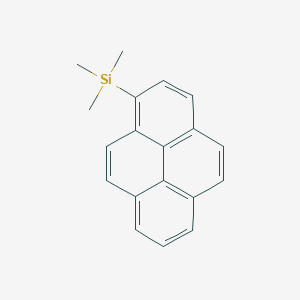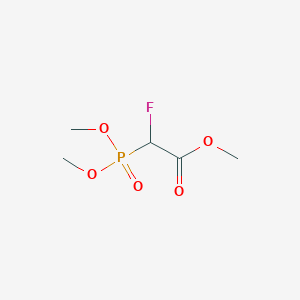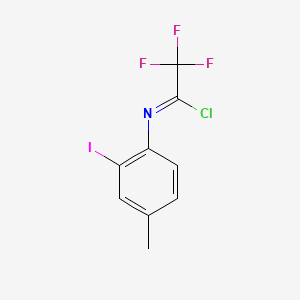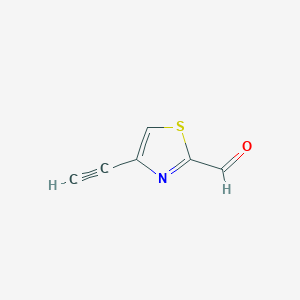
5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a pyrrolidinylsulfonyl group. The combination of these functional groups makes it a versatile reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid typically involves the following steps:
-
Halogen-Metal Exchange and Borylation: : The general procedure for synthesizing pyridinylboronic acids involves halogen-metal exchange followed by borylation. For instance, starting with a halogenated pyridine derivative, a metal-halogen exchange reaction is performed using a suitable organometallic reagent (e.g., n-butyllithium). The resulting organometallic intermediate is then treated with a boron source, such as trimethyl borate, to form the boronic acid .
-
Sulfonylation: : The pyridine-3-boronic acid intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative, such as pyrrolidinylsulfonyl chloride, in the presence of a base like triethylamine. This step introduces the pyrrolidinylsulfonyl group onto the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid undergoes various types of chemical reactions, including:
-
Cross-Coupling Reactions: : The compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds .
-
Oxidation and Reduction: : The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes, depending on the reagents and conditions used .
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed through oxidation of the boronic acid group.
Scientific Research Applications
5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic Acid: Another pyridine-based boronic acid used in similar cross-coupling reactions.
3-(Pyrrolidin-1-ylsulfonyl)pyridine: A structurally similar compound without the boronic acid group.
Uniqueness
5-(1-Pyrrolidinylsulfonyl)pyridine-3-boronic Acid is unique due to the presence of both the boronic acid and pyrrolidinylsulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for selective reactions and the formation of complex molecules that are challenging to synthesize using other reagents .
Properties
Molecular Formula |
C9H13BN2O4S |
|---|---|
Molecular Weight |
256.09 g/mol |
IUPAC Name |
(5-pyrrolidin-1-ylsulfonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H13BN2O4S/c13-10(14)8-5-9(7-11-6-8)17(15,16)12-3-1-2-4-12/h5-7,13-14H,1-4H2 |
InChI Key |
MDWFTBXOSPIQAZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)S(=O)(=O)N2CCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-Oxo-4-[4-[4-(phenethylcarbamoyl)phenoxy]-1-piperidyl]butanoate](/img/structure/B13691263.png)
![3-[(Chloromethoxy)methyl]toluene](/img/structure/B13691266.png)

![Ethyl 1H-benzo[g]indazole-3-carboxylate](/img/structure/B13691274.png)








